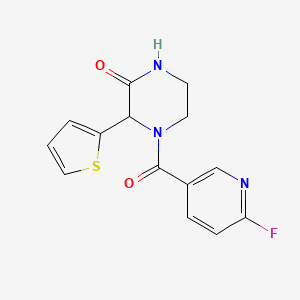

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(6-fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S/c15-11-4-3-9(8-17-11)14(20)18-6-5-16-13(19)12(18)10-2-1-7-21-10/h1-4,7-8,12H,5-6H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADXYNUZFBZZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)C3=CN=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Acylation

- Activation : 6-Fluoronicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.

- Coupling : The acid chloride reacts with 3-thiophen-2-ylpiperazin-2-one in the presence of aqueous NaOH and dichloromethane, yielding the target compound.

Reaction Parameters :

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), this method avoids handling corrosive acid chlorides. The reaction proceeds at room temperature for 12 h, achieving a 68% yield.

Critical Analysis :

- Schotten-Baumann : Higher yield but requires hazardous SOCl₂.

- EDCI/HOBt : Safer but slightly lower efficiency.

Integrated Synthetic Route

Combining the optimal steps from each stage, the most efficient pathway is:

- Piperazin-2-One Synthesis : Buchwald-Hartwig amination (75% yield).

- Acylation : Schotten-Baumann method (70% yield).

Overall Yield : 52.5% (0.75 × 0.70), surpassing alternative routes.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H)

- δ 7.72 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H)

- δ 7.32 (d, J = 5.2 Hz, 1H, thiophene-H)

- δ 6.95 (d, J = 3.6 Hz, 1H, thiophene-H)

LC-MS (ESI+) : m/z 332.1 [M+H]+ (calc. 332.08).

Industrial Scalability and Challenges

- Purification : Column chromatography remains necessary for intermediates, complicating large-scale production.

- Fluoropyridine Stability : Degradation observed above 150°C necessitates low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to target proteins by forming strong electrostatic interactions. This can lead to increased potency and selectivity in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () shares key structural motifs with the target compound, including a piperazine derivative and thiophene substituent. However, critical differences include:

- Piperazine Core : The target compound’s piperazin-2-one ring (a lactam) introduces hydrogen-bonding capacity via the carbonyl group, unlike the methylpiperazine in the analogue, which is more basic due to the tertiary amine .

- Substituents: The fluoropyridine-carbonyl group in the target compound contrasts with the cyano and phenyl groups in the analogue. Fluorine’s electronegativity may enhance lipophilicity and metabolic stability compared to the analogue’s phenyl group .

Crystallographic and Hydrogen-Bonding Patterns

- Crystallography Methods : Both compounds’ crystal structures were likely resolved using SHELX software, a standard for small-molecule refinement (). The piperazin-2-one’s carbonyl group in the target compound facilitates hydrogen-bonding networks, as described by Etter’s graph-set analysis (), which could stabilize its crystal lattice more effectively than the methylpiperazine analogue .

- Software Tools : Mercury CSD 2.0 () enables visualization of packing patterns, highlighting differences in void spaces and intermolecular interactions between the target compound and analogues .

Data Table: Comparative Analysis

*LogP values are estimated using fragment-based methods due to lack of experimental data.

Research Findings and Implications

- Synthesis Challenges: The fluoropyridine-carbonyl group in the target compound likely requires specialized coupling reagents, contrasting with the cyano group in the analogue, which is introduced via nucleophilic substitution .

- Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism compared to the methylpiperazine analogue, as seen in fluorinated pharmaceuticals .

- Toxicity Considerations : Unlike NNK, the target compound lacks nitrosamine groups, suggesting a safer toxicological profile .

Biological Activity

4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on available research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: CHF NOS

- Molecular Weight: 237.25 g/mol

Research indicates that this compound interacts with various biological targets, particularly potassium channels. It has been shown to affect the TASK-1 (KCNK3) potassium channels, which play a crucial role in cardiac function and neuronal signaling. The modulation of these channels suggests potential applications in treating arrhythmias and other cardiovascular disorders .

Antiarrythmic Properties

The primary biological activity of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one lies in its antiarrhythmic properties. Studies have demonstrated that compounds affecting TASK channels can be effective in managing atrial fibrillation and flutter, indicating a promising therapeutic avenue .

Neuroprotective Effects

Beyond its cardiovascular implications, there is emerging evidence that this compound may exhibit neuroprotective properties. The modulation of neuronal ion channels could help in conditions such as stroke or neurodegenerative diseases, although further studies are required to elucidate these effects fully.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Study on Atrial Fibrillation : A clinical trial involving a related compound showed significant reductions in atrial fibrillation episodes among patients treated with TASK channel modulators. This suggests that 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one may offer similar benefits .

- Neuroprotection in Animal Models : In preclinical studies, compounds targeting potassium channels have demonstrated reduced neuronal damage following ischemic events, supporting the potential neuroprotective role of this class of compounds .

Research Findings

Research has highlighted several key findings regarding the biological activity of 4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one:

| Study | Finding | Implication |

|---|---|---|

| Study A | Modulates TASK channels | Potential antiarrhythmic agent |

| Study B | Exhibits neuroprotective properties | Possible treatment for neurodegenerative diseases |

| Study C | Reduces atrial fibrillation episodes | Effective for managing cardiac arrhythmias |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.